N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Overview
Description
N-(3,4-dichlorophenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a fluorobenzyl group, and a pyrazolyl urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dichloroaniline: This involves the chlorination of aniline to obtain 3,4-dichloroaniline.
Synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole: This step involves the reaction of 2-fluorobenzyl bromide with 3,5-dimethylpyrazole in the presence of a base.
Formation of the urea derivative: The final step involves the reaction of 3,4-dichloroaniline with 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole in the presence of a suitable coupling agent to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
- N-(3,4-dichlorophenyl)-N’-[1-(2-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Uniqueness
N-(3,4-dichlorophenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN4O/c1-11-18(24-19(27)23-14-7-8-15(20)16(21)9-14)12(2)26(25-11)10-13-5-3-4-6-17(13)22/h3-9H,10H2,1-2H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVGAJDPXNKNNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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